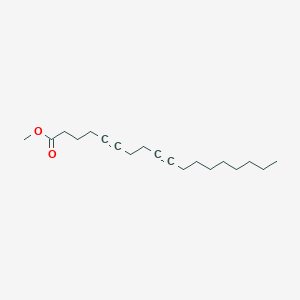
1-(Heptyloxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Heptyloxy)-4-methylbenzene, also known as 4-methylphenyl heptyl ether, is an organic compound with the molecular formula C14H22O. It consists of a benzene ring substituted with a heptyloxy group and a methyl group. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Preparation Methods
The synthesis of 1-(Heptyloxy)-4-methylbenzene typically involves the etherification of 4-methylphenol (p-cresol) with heptyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-methylphenol+heptyl bromideK2CO3this compound+KBr+H2O
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Heptyloxy)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under strong oxidative conditions.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or heptyloxy groups can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Heptyloxy)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-4-methylbenzene depends on its application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The heptyloxy group provides hydrophobic interactions, while the benzene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
1-(Heptyloxy)-4-methylbenzene can be compared with other alkyl-substituted phenyl ethers, such as:
1-(Heptyloxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
4-(n-Heptyloxy)butan-1-ol: Contains a butanol group instead of a benzene ring.
4-(n-Heptyloxy)butanal: Similar structure but with an aldehyde group.
These compounds share similar physical and chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
57792-41-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-heptoxy-4-methylbenzene |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
TVCIREPLTFSOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


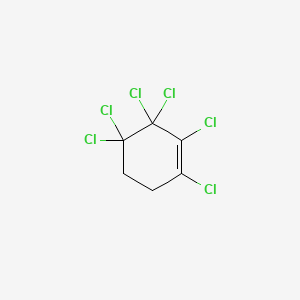
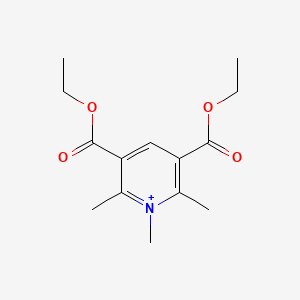
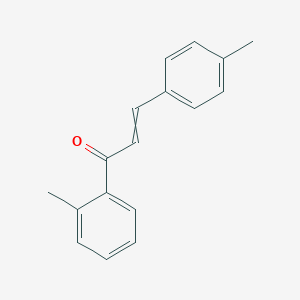
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
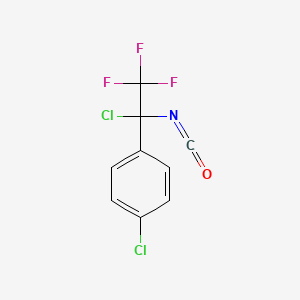
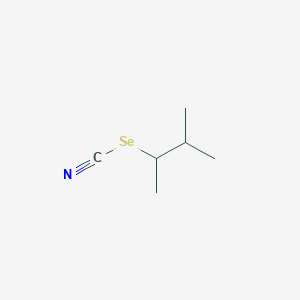
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
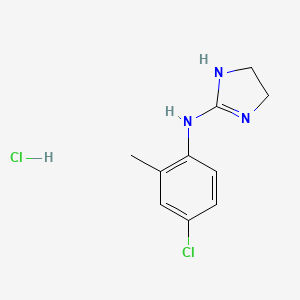
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)


